molecular formula C8H20N2 B092950 n,n'-Dipropylethylenediamine CAS No. 17361-75-0

n,n'-Dipropylethylenediamine

Cat. No. B092950
CAS RN: 17361-75-0
M. Wt: 144.26 g/mol
InChI Key: VATUKUMHBXZSCD-UHFFFAOYSA-N
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Description

N,N'-Dipropylethylenediamine is a type of ethylenediamine derivative where the ethylene bridge connects two propyl-substituted amine groups. While the provided papers do not directly discuss N,N'-Dipropylethylenediamine, they do provide insights into the chemistry of related ethylenediamine compounds and their derivatives, which can be used to infer some aspects of N,N'-Dipropylethylenediamine's properties and reactivity.

Synthesis Analysis

The synthesis of ethylenediamine derivatives typically involves the alkylation of ethylenediamine with appropriate alkyl halides or the reductive coupling of N-alkylidenemethylamine compounds. For example, N,N'-Dimethyl-1,2-diphenylethylenediamine was prepared by a reductive-coupling reaction of N-benzylidenemethylamine with titanium, yielding a mixture of diastereomers . This method could potentially be adapted for the synthesis of N,N'-Dipropylethylenediamine by using propyl halides or related precursors.

Molecular Structure Analysis

Ethylenediamine derivatives can exhibit interesting molecular structures due to their ability to coordinate with metals and form chelates. For instance, N,N'-bis(-2,2'-dipyridyl-5-yl)carbonyl-(S/R, S/R)-1,2-diphenylethylenediamine forms dinuclear complexes with metals such as Fe(II), Co(III), and Cd(II), and the ligands can induce helicity at the metal center . Although N,N'-Dipropylethylenediamine is not specifically mentioned, it is likely that it could also coordinate with metals in a similar fashion due to the presence of the ethylenediamine moiety.

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions, often as ligands in coordination chemistry. For example, N,N',N'-trimethylethylenediamine-substituted phosphorus compounds react with transition metals to form coordination compounds . Similarly, chiral N-acylethylenediamines have been used as ligands for catalytic asymmetric addition reactions . These examples suggest that N,N'-Dipropylethylenediamine could also act as a ligand in coordination complexes and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives can vary widely depending on their substituents. For instance, N-acylethylenediamine triacetate surfactants exhibit strong surfactancy, high tolerance to water hardness, and the ability to chelate metal ions . Halogenated N,N'-diphenethylethylenediamines show varying degrees of lipophilicity and receptor binding affinity, indicating that substituent groups significantly influence these properties . By analogy, N,N'-Dipropylethylenediamine would likely have its own unique set of physical and chemical properties, influenced by the propyl groups attached to the nitrogen atoms.

Scientific Research Applications

  • Crystal Structure Analysis : N,N'-Diphenylethylenediamine forms monoclinic crystals, characterized by N—H⋯π and C—H⋯π interactions, which contribute to its network structure (Lennartson, Kokoli, & Håkansson, 2005).

  • Analytical Chemistry Applications : N, N'-Diphenylethylenediamine (DPED) is useful for determining hydrogen peroxide concentrations in the presence of peroxidase, with a measurable range between 0.15 and 10 μM (Tokuwame, Takayanagi, & Yashiro, 1989).

  • Polymer Science : N,N′-Dipropionylethylenediamine is utilized in synthesizing polyamides via a ring-opening polyaddition reaction (Kagiya et al., 1967).

  • Optical Resolution : N,N′-Dimethyl-1,2-diphenylethylenediamine (DPEDA) can be resolved effectively by fractional crystallization (Saigo, Kubota, Takebayashi, & Hasegawa, 1986).

  • Catalysis : Tethered Ru(II)/N-tosyl-1,2-diphenylethylenediamine (TsDPEN) catalysts are used in asymmetric transfer hydrogenation and hydrogenation of ketones and imines (Nedden, Zanotti-gerosa, & Wills, 2016).

  • DNA Interaction Studies : Nickel Schiff base complexes containing meso-1,2-diphenylethylenediamine show unique affinities towards different DNA structures, with potential applications in targeted DNA interactions (Davis et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, N,N’-Diisopropylethylenediamine, indicates that it is a flammable liquid and vapour. It causes severe skin burns and eye damage. It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N'-dipropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-5-9-7-8-10-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATUKUMHBXZSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902730
Record name NoName_3281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-Dipropylethylenediamine

CAS RN

17361-75-0
Record name N,N'-DIPROPYLETHYLENEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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